O-Palmityllongispinogenin
Description
O-Palmityllongispinogenin is a flavonoid derivative characterized by a longispinogenin backbone esterified with a palmitoyl group (C16:0 acyl chain).
Properties
CAS No. |
122249-95-0 |
|---|---|
Molecular Formula |
C46H80O4 |
Molecular Weight |
697.1 g/mol |
IUPAC Name |
[(3S,6aR,6bS,8S,8aS,12aR,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(49)50-39-26-27-43(6)36(42(39,4)5)25-28-44(7)37(43)24-23-34-35-31-41(2,3)29-30-46(35,33-47)38(48)32-45(34,44)8/h23,35-39,47-48H,9-22,24-33H2,1-8H3/t35-,36?,37-,38+,39+,43+,44-,45-,46-/m1/s1 |
InChI Key |
OPGQHWKKODQISN-ZWJGQMMPSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5([C@H](C[C@]4([C@@]3(CCC2C1(C)C)C)C)O)CO)(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C |
Synonyms |
O-palmityllongispinogenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
O-Palmityllongispinogenin belongs to the flavonoid subclass, sharing a common tricyclic framework (C6-C3-C6) with hydroxyl and ketone groups. Its differentiation lies in the O-palmityl substitution, which distinguishes it from other acylated or etherified derivatives.
Key Analogs:
Pinobanksin (CAS#548-82-3): Base structure lacking acyl groups; hydroxyl groups at positions 3, 5, and 2.
3-O-Acetylpinobanksin (CAS#52117-69-8): Acetyl group at position 3.
Pinobanksin 3-O-propanoate (CAS#126394-70-5): Propionyl group at position 4.
Alpinone 3-acetate (CAS#139906-49-3): Acetylated derivative with a modified B-ring structure .
Structural Differentiation :
- This compound has a long-chain palmitoyl group, increasing molecular weight (MW: ~632 g/mol) and logP (~8.2) compared to shorter-chain analogs (e.g., 3-O-Acetylpinobanksin: MW ~330 g/mol, logP ~2.5).
- The palmitoyl group may sterically hinder interactions with hydrophilic enzyme pockets, altering target specificity .
Physicochemical Properties
Solubility and Lipophilicity
Acylation significantly impacts solubility:
| Compound | Acyl Group | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) |
|---|---|---|---|---|
| Pinobanksin | None | 272.25 | 1.8 | Moderate |
| 3-O-Acetylpinobanksin | Acetyl | 314.29 | 2.5 | Low |
| Pinobanksin 3-O-propanoate | Propionyl | 328.32 | 3.1 | Very Low |
| This compound | Palmitoyl | ~632.0 | ~8.2 | Insoluble |
The palmitoyl group in this compound drastically reduces water solubility, favoring lipid-rich environments like cell membranes or liposomal delivery systems .
Pharmacological and Functional Comparisons
Bioactivity Trends
- Antioxidant Capacity: Shorter acyl chains (e.g., acetyl) retain radical-scavenging activity, while longer chains (e.g., palmitoyl) may reduce efficacy due to steric effects. For example, 3-O-Acetylpinobanksin exhibits an IC50 of 12 µM in DPPH assays, whereas this compound is inactive in hydrophilic assays but may act in lipid peroxidation models .
- Enzyme Inhibition: Acylated flavonoids often show enhanced inhibition of lipases and esterases. This compound’s long acyl chain could potentiate interactions with hydrophobic enzyme domains, unlike polar analogs like Delphinidin-3-O-glucoside (a hydrophilic anthocyanin with IC50 ~5 µM against α-glucosidase) .
- Pharmacokinetics : The palmitoyl group may prolong half-life via increased plasma protein binding but reduce renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
